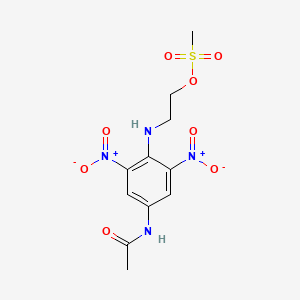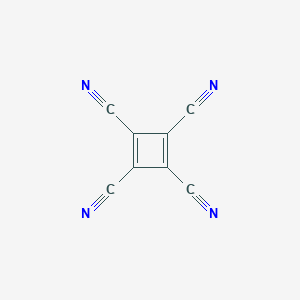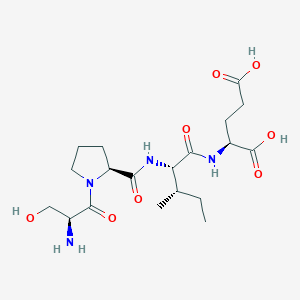
L-Seryl-L-prolyl-L-isoleucyl-L-glutamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Seryl-L-prolyl-L-isoleucyl-L-glutamic acid is a peptide compound composed of four amino acids: serine, proline, isoleucine, and glutamic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-prolyl-L-isoleucyl-L-glutamic acid typically involves the stepwise coupling of the individual amino acids. The mixed-anhydride method and the carbodiimide method are commonly used for peptide synthesis . In the mixed-anhydride method, the carboxyl group of one amino acid is activated using an anhydride, which then reacts with the amino group of another amino acid to form a peptide bond. The carbodiimide method involves the use of carbodiimide reagents to activate the carboxyl group, facilitating the formation of the peptide bond.
Industrial Production Methods
Industrial production of peptides like this compound often employs solid-phase peptide synthesis (SPPS). In SPPS, the peptide is assembled on a solid resin support, allowing for efficient coupling and deprotection steps. This method is advantageous for producing large quantities of peptides with high purity.
化学反応の分析
Types of Reactions
L-Seryl-L-prolyl-L-isoleucyl-L-glutamic acid can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: Reduction reactions can target the carboxyl groups of glutamic acid.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the serine residue can yield a hydroxylated peptide, while reduction of glutamic acid can produce a reduced peptide with altered properties.
科学的研究の応用
L-Seryl-L-prolyl-L-isoleucyl-L-glutamic acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: It serves as a substrate for enzymatic studies and protein interactions.
Medicine: It has potential therapeutic applications, including as a component of peptide-based drugs.
Industry: It is used in the development of peptide-based materials and biotechnological processes.
作用機序
The mechanism of action of L-Seryl-L-prolyl-L-isoleucyl-L-glutamic acid involves its interaction with specific molecular targets and pathways. The peptide can bind to enzymes and receptors, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes.
類似化合物との比較
L-Seryl-L-prolyl-L-isoleucyl-L-glutamic acid can be compared with other similar peptides, such as L-Seryl-L-valyl-L-prolyl-L-isoleucine . While both compounds share common amino acids, their unique sequences confer distinct properties and applications. This compound is unique due to the presence of glutamic acid, which imparts specific chemical and biological characteristics.
List of Similar Compounds
- L-Seryl-L-valyl-L-prolyl-L-isoleucine
- L-Glutamic acid, L-alanyl-L-valyl-L-prolyl-L-isoleucyl-L-alanyl-L-glutaminyl-L-lysyl-L-seryl
- L-Glutamic acid, L-seryl-L-asparaginyl-L-valyl-L-seryl-L-prolyl-L-phenylalanyl-L-lysyl-L-isoleucyl-L-prolyl-L-isoleucyl
These compounds share structural similarities but differ in their specific amino acid sequences and resulting properties.
特性
CAS番号 |
845510-12-5 |
|---|---|
分子式 |
C19H32N4O8 |
分子量 |
444.5 g/mol |
IUPAC名 |
(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C19H32N4O8/c1-3-10(2)15(17(28)21-12(19(30)31)6-7-14(25)26)22-16(27)13-5-4-8-23(13)18(29)11(20)9-24/h10-13,15,24H,3-9,20H2,1-2H3,(H,21,28)(H,22,27)(H,25,26)(H,30,31)/t10-,11-,12-,13-,15-/m0/s1 |
InChIキー |
RCZUKKSJMIAQNR-CXOVXGEYSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CO)N |
正規SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C1CCCN1C(=O)C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


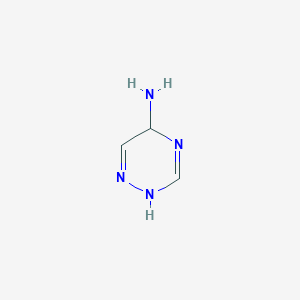
![[1-(Diphenylphosphoryl)-2-methylpropyl]propanedinitrile](/img/structure/B14196190.png)
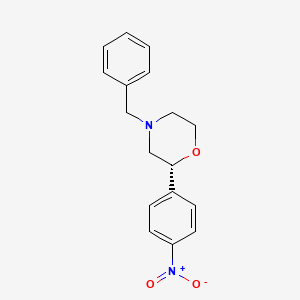
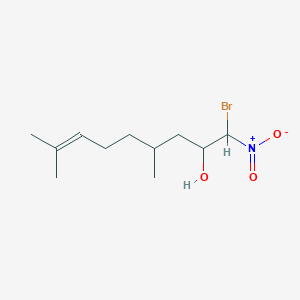
![6,10-Ethano-6H-pyrido[2,3-h][3]benzazepine, 7,8,9,10-tetrahydro-](/img/structure/B14196206.png)
![(2-Aminothieno[2,3-c]pyridin-3-yl)(naphthalen-1-yl)methanone](/img/structure/B14196208.png)
![2H,3aH,5H-Spiro[1,3-dioxolo[4,5-b]pyran-6,2'-oxirane]](/img/structure/B14196215.png)
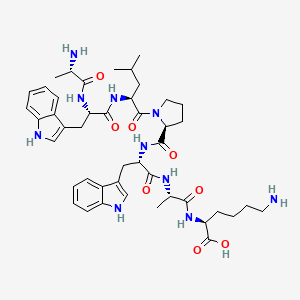
![1H-Pyrrolo[2,3-b]pyridine, 6-[4-(methylsulfonyl)phenyl]-1-(phenylsulfonyl)-](/img/structure/B14196233.png)

![4,5-Dichloro-2-[(1S,2R)-2-phenylcyclopropyl]-1,2-thiazol-3(2H)-one](/img/structure/B14196250.png)
